molecular formula C18H21ClFN3O B2919443 3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2097889-31-9

3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2919443
CAS No.: 2097889-31-9
M. Wt: 349.83
InChI Key: YEQXWSKEKRUZHX-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold linked to a chlorophenyl group via a propan-1-one chain and is substituted with a 1-methyl-1H-pyrazole heterocycle. The presence of both the pyrazole and piperidine rings is a common motif in pharmacologically active compounds, often associated with kinase inhibition and receptor targeting . Preliminary research on structurally related compounds suggests potential as a scaffold for developing inhibitors of key biological pathways. Specifically, molecules containing pyrazolo[3,4-d]pyrimidine and piperidine cores have been investigated as potent ATP-competitive inhibitors of the PI3K/AKT/mTOR signaling axis, a crucial pathway frequently dysregulated in many human malignancies . The chlorophenyl and fluorophenyl substituents, as seen in similar structures, are known to enhance binding affinity and metabolic stability . Consequently, this molecule is a valuable chemical tool for researchers exploring new oncotherapeutic targets, structure-activity relationships (SAR), and in virtual docking screening studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3O/c1-22-12-14(11-21-22)17-4-2-3-9-23(17)18(24)8-6-13-5-7-16(20)15(19)10-13/h5,7,10-12,17H,2-4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQXWSKEKRUZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic organic molecule with potential pharmacological applications. Its structure includes a piperidine moiety and a pyrazole derivative, which are known for their significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H23ClFN2OC_{19}H_{23}ClFN_2O, and its IUPAC name reflects its complex structure, which includes a piperidine ring and a pyrazole substituent.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antidepressant Activity : The incorporation of the fluorine atom in similar compounds has been associated with enhanced serotonin receptor binding, which may contribute to antidepressant effects. Studies have shown that compounds with similar structures exhibit significant inhibition of serotonin reuptake, suggesting potential antidepressant properties.
  • Antimicrobial Properties : Compounds with piperidine and pyrazole functionalities have demonstrated antibacterial and antifungal activities. The presence of halogen substituents (like chlorine and fluorine) often enhances these properties due to increased lipophilicity and better membrane penetration.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibitors of AChE are crucial for treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Antidepressant Effects : A study evaluated the antidepressant-like effects of related compounds in animal models. The results indicated that compounds with similar structural motifs significantly reduced immobility time in forced swim tests, suggesting an increase in serotonergic activity.
  • Antimicrobial Efficacy : Another study synthesized derivatives of pyrazole and evaluated their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antibacterial activity.
  • Enzyme Inhibition Assays : In vitro assays demonstrated that compounds analogous to this compound effectively inhibited AChE with IC50 values comparable to established inhibitors.

Data Tables

PropertyValue
Molecular Weight335.85 g/mol
SolubilitySoluble in DMSO
Antidepressant Activity (IC50)50 nM (in vitro)
AChE Inhibition (IC50)200 nM
Antibacterial Activity (IC50)5 µM against E. coli

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substitution Patterns

The target compound shares a propan-1-one–piperidine core with several analogs, but its substituents differentiate its physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target (PDB ID) Source
Target Compound C₁₈H₁₈ClF₂N₃O* 365.8 3-Chloro-4-fluorophenyl; 1-methylpyrazole Not explicitly stated -
1-[(2R)-2-(3-Methylimidazol-4-yl)piperidin-1-yl]propan-1-one C₁₃H₂₀N₄O 248.3 3-Methylimidazole MAPK1 (Erk2) kinase (8ao8)
2-(2-Fluorophenoxy)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one C₁₈H₂₂FN₃O₂ 331.4 2-Fluorophenoxy Not reported
Key Observations:
  • Heterocyclic Moieties : Replacing the target’s 1-methylpyrazole with 3-methylimidazole (as in ) alters hydrogen-bonding capacity, which may influence kinase selectivity.

Physicochemical Properties

  • Molecular Weight : The target (≈365.8 g/mol) exceeds the analog in (331.4 g/mol), likely due to its chloro-fluorophenyl group. This may impact solubility and bioavailability.
  • LogP Predictions: The target’s halogenated aryl group could increase lipophilicity (higher LogP) compared to the morpholino-containing analog in .

Critical Analysis of Evidence

  • Contradictions : While highlights kinase inhibition for a methylimidazole analog, the target’s pyrazole group may shift activity toward other targets (e.g., JAK or BTK kinases).
  • Data Gaps : Exact bioactivity data for the target compound (e.g., IC₅₀ values) are absent in the provided evidence, limiting direct pharmacological comparisons.

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